Methyl 3-[(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate
Description
Methyl 3-[(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate is a synthetic organic compound featuring a thiazolidin-2,4-dione core substituted with an anilino group at position 5 and a methyl benzoate moiety at position 2. The thiazolidin-2,4-dione scaffold is well-documented in medicinal chemistry for its diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties .
Properties
Molecular Formula |
C18H16N2O4S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 3-[(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate |
InChI |
InChI=1S/C18H16N2O4S/c1-24-17(22)13-7-5-6-12(10-13)11-20-16(21)15(25-18(20)23)19-14-8-3-2-4-9-14/h2-10,15,19H,11H2,1H3 |
InChI Key |
MYXAQSVSDHTKPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2C(=O)C(SC2=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate typically involves a multi-step process. One common method includes the reaction of aniline with a thiazolidine-2,4-dione derivative under controlled conditions to form the thiazolidinyl intermediate. This intermediate is then reacted with methyl 3-bromobenzoate in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-[(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and aniline group can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid (CAS 721916-23-0)
- Structure : Replaces the methyl ester with a carboxylic acid group.
- Molecular Formula: C₁₁H₉NO₄S .
- May exhibit different solubility profiles (e.g., higher aqueous solubility at physiological pH).
- Inferred Activity : Carboxylic acid derivatives often serve as intermediates for prodrug synthesis or as ligands for polar binding pockets in enzymes .
Methyl 2-[({5-[(3-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate
- Structure: Features a 3-fluorophenyl substituent and an amino linkage to the benzoate group.
- Molecular Formula : C₁₉H₁₆FN₃O₄S .
- The amino linkage introduces a basic nitrogen, which could facilitate hydrogen bonding with biological targets.
- Inferred Activity : Fluorinated analogs are often explored for enhanced pharmacokinetic profiles and antimicrobial activity .
[2-(4-Methoxyanilino)-1,3-thiazol-4-yl]methyl 3-[Methyl(propan-2-yl)sulfamoyl]benzoate
- Structure: Incorporates a sulfamoyl group and a methoxy-substituted anilino moiety on a thiazole ring.
- Molecular Formula : C₂₂H₂₅N₃O₅S₂ .
- Key Differences :
- The sulfamoyl group may confer selectivity for enzymes like carbonic anhydrases or proteases.
- The thiazole ring replaces the thiazolidin-2,4-dione core, altering planarity and electronic properties.
Comparative Data Table
*Calculated based on structural similarity to analogs.
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